

# A Comprehensive Spectroscopic Guide to N-Isopropyl-4-methoxyaniline for Advanced Research

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## Compound of Interest

Compound Name: *N*-Isopropyl-4-methoxyaniline

Cat. No.: B103625

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This technical guide provides an in-depth analysis of the spectral data for **N-Isopropyl-4-methoxyaniline** (CAS 16495-67-3), a key intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By integrating experimental protocols with expert interpretation, this guide serves as a practical resource for the unambiguous identification and characterization of this compound.

## Molecular Structure and Physicochemical Properties

**N-Isopropyl-4-methoxyaniline**, with the molecular formula  $C_{10}H_{15}NO$  and a molecular weight of 165.23 g/mol, is an aromatic amine characterized by an isopropyl group attached to the nitrogen atom and a methoxy group at the para-position of the aniline ring.<sup>[1]</sup> This substitution pattern significantly influences its spectroscopic properties and chemical reactivity.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO	--INVALID-LINK--
Molecular Weight	165.23 g/mol	--INVALID-LINK--
IUPAC Name	4-methoxy-N-(propan-2-yl)aniline	--INVALID-LINK--
CAS Number	16495-67-3	--INVALID-LINK--

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of **N-Isopropyl-4-methoxyaniline**. Both <sup>1</sup>H and <sup>13</sup>C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

## Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **N-Isopropyl-4-methoxyaniline**.

Methodology:

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **N-Isopropyl-4-methoxyaniline** for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta$  = 0.00 ppm).
- Instrument Setup:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion.

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimal peak shape.
- Data Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard single-pulse experiment.
  - Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

Caption: Workflow for NMR sample preparation and data acquisition.

## $^1\text{H}$ NMR Spectral Data and Interpretation

While the experimental  $^1\text{H}$  NMR spectrum for **N-Isopropyl-4-methoxyaniline** is not publicly available in the searched databases, we can predict the chemical shifts and coupling patterns based on the analysis of analogous compounds such as 2-Isopropyl-4-methoxyaniline[2] and other N-alkylated anilines.

Predicted  $^1\text{H}$  NMR Spectrum (400 MHz,  $\text{CDCl}_3$ ):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~6.7-6.8	d	2H	Ar-H (ortho to -NH)
~6.6-6.7	d	2H	Ar-H (ortho to -OCH <sub>3</sub> )
~3.75	s	3H	-OCH <sub>3</sub>
~3.5-3.6	septet	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~3.4	br s	1H	-NH
~1.15	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

Interpretation:

- **Aromatic Protons:** The aromatic region is expected to show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group will be shielded and appear at a lower chemical shift compared to those ortho to the methoxy group.
- **Methoxy Protons:** A sharp singlet around 3.75 ppm is characteristic of the three equivalent protons of the methoxy group.
- **Isopropyl Protons:** The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons will, in turn, appear as a doublet.
- **Amine Proton:** The N-H proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

## **<sup>13</sup>C NMR Spectral Data and Interpretation**

Similar to the proton NMR, the predicted <sup>13</sup>C NMR spectrum is based on data from related structures.

Predicted <sup>13</sup>C NMR Spectrum (100 MHz, CDCl<sub>3</sub>):

Chemical Shift ( $\delta$ , ppm)	Assignment
~152	Ar-C (-OCH <sub>3</sub> )
~142	Ar-C (-NH)
~115	Ar-CH (ortho to -OCH <sub>3</sub> )
~114	Ar-CH (ortho to -NH)
~55.8	-OCH <sub>3</sub>
~45	-CH(CH <sub>3</sub> ) <sub>2</sub>
~23	-CH(CH <sub>3</sub> ) <sub>2</sub>

Interpretation:

- Aromatic Carbons: The two quaternary aromatic carbons attached to the heteroatoms (-NH and -OCH<sub>3</sub>) will appear at lower field. The protonated aromatic carbons will appear at higher field.
- Aliphatic Carbons: The methoxy carbon will resonate around 55.8 ppm. The methine and methyl carbons of the isopropyl group are expected around 45 ppm and 23 ppm, respectively.

## Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in **N-Isopropyl-4-methoxyaniline**.

## Experimental Protocol for FTIR Analysis

Objective: To obtain the infrared spectrum of **N-Isopropyl-4-methoxyaniline**.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean.
- Background Scan: Record a background spectrum of the empty ATR crystal.
- Sample Application: Place a small amount of the **N-Isopropyl-4-methoxyaniline** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

Caption: Workflow for ATR-FTIR analysis.

## IR Spectral Data and Interpretation

Predicted IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Medium	N-H Stretch
~3050-3000	Medium	Aromatic C-H Stretch
~2970-2850	Strong	Aliphatic C-H Stretch
~1610, 1510	Strong	C=C Aromatic Ring Stretch
~1240	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
~1040	Strong	Symmetric C-O-C Stretch (Aryl Ether)
~820	Strong	p-Disubstituted Benzene C-H Bend

#### Interpretation:

- The presence of a medium intensity band around 3400 cm<sup>-1</sup> is indicative of the N-H stretching vibration of the secondary amine.
- Strong absorptions in the 2970-2850 cm<sup>-1</sup> region confirm the presence of the aliphatic isopropyl group.
- The characteristic C=C stretching vibrations of the aromatic ring are expected around 1610 and 1510 cm<sup>-1</sup>.
- The strong bands at approximately 1240 cm<sup>-1</sup> and 1040 cm<sup>-1</sup> are due to the asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group), respectively.
- A strong out-of-plane C-H bending vibration around 820 cm<sup>-1</sup> is characteristic of a 1,4-disubstituted benzene ring.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **N-Isopropyl-4-methoxyaniline**, which is crucial for its identification and structural

confirmation.

## Experimental Protocol for Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of **N-Isopropyl-4-methoxyaniline**.

Methodology:

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- Ionization: Ionize the sample in the gas phase using a high-energy electron beam (typically 70 eV).
- Mass Analysis: Separate the resulting molecular ion and fragment ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.

Caption: Workflow for EI-Mass Spectrometry analysis.

## Mass Spectrum and Fragmentation Analysis

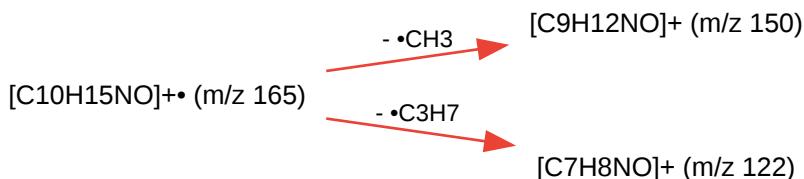
Predicted Mass Spectrum:

- Molecular Ion ( $M^{+\bullet}$ ): The molecular ion peak is expected at  $m/z = 165$ , corresponding to the molecular weight of the compound.
- Major Fragment Ions:
  - $m/z = 150$  (M-15): Loss of a methyl radical ( $\bullet\text{CH}_3$ ) from the isopropyl group is a very common fragmentation pathway for isopropyl-substituted compounds. This results in a stable secondary benzylic carbocation.
  - $m/z = 122$ : This fragment could arise from the loss of the entire isopropyl group ( $\bullet\text{C}_3\text{H}_7$ ) from the molecular ion.

- m/z = 108: Subsequent loss of a methyl radical from the methoxy group of the m/z 123 fragment (from a different fragmentation pathway) or loss of CO from the m/z 150 fragment could lead to this ion.

#### Fragmentation Pathway:

The primary fragmentation is expected to be the  $\alpha$ -cleavage at the isopropyl group, leading to the loss of a methyl radical to form a highly stabilized iminium ion at m/z 150.



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Caption: Predicted major fragmentation pathways of **N-Isopropyl-4-methoxyaniline**.

## Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize **N-Isopropyl-4-methoxyaniline**. While experimental spectra for this specific molecule are not widely available in public databases, a detailed analysis of its structural analogues allows for reliable prediction and interpretation of its NMR, IR, and MS data. The provided protocols and interpretations serve as a valuable resource for researchers in the synthesis, identification, and application of this important chemical intermediate.

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## References

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